α-Cubebene-d3
Description
Properties
Molecular Formula |
C₁₅H₂₁D₃ |
|---|---|
Molecular Weight |
207.37 |
Synonyms |
(3aS,3bR,4S,7R,7aR)-3a,3b,4,5,6,7-Hexahydro-3,7-dimethyl-4-(1-methylethyl)-1H-cyclopenta[1,3]cyclopropa[1,2]benzene-d3; [3aS-(3aα,3bβ,4β,7α,7aS*)]-3a,3b,4,5,6,7-Hexahydro-3,7-dimethyl-4-(1-methylethyl)-1H-cyclopenta[1,3]cyclopropa[1,2]benzene-d3; (-) |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated α Cubebene Analogues
Targeted Deuterium (B1214612) Incorporation Strategies for α-Cubebene-d3 Synthesis
The precise placement of deuterium atoms within the α-cubebene scaffold requires carefully designed synthetic strategies. These methods aim to introduce deuterium at specific locations in a controlled manner, yielding this compound with a well-defined deuteration pattern.
Stereoselective Deuteration via Chiral Precursors
The stereoselective synthesis of this compound can be envisioned through the use of chiral precursors derived from natural sources or asymmetric synthesis. A plausible strategy involves the deuteration of a chiral ketone intermediate that is already on the synthetic pathway to α-cubebene. For instance, a key intermediate in the total synthesis of cubebol, a closely related sesquiterpenoid, is a tricyclic ketone. This ketone, possessing the core cubebene (B12290509) skeleton, can be subjected to base-catalyzed deuterium exchange.
A general and robust method for the α-deuteration of ketones involves heating the ketone in a mixture of deuterium oxide (D₂O) and a base, such as sodium deuteroxide (NaOD), in a suitable solvent like dioxane. This process facilitates the exchange of the α-protons of the ketone with deuterium atoms from the solvent. By carefully controlling the reaction conditions, it is possible to achieve high levels of deuterium incorporation at the α-positions. Subsequent conversion of the deuterated ketone to α-cubebene, for example through a Wittig reaction, would yield the desired this compound. The stereoselectivity of the final product would be dictated by the stereochemistry of the chiral ketone precursor.
Chemoenzymatic Approaches for Site-Specific Deuterium Labeling
Chemoenzymatic synthesis offers a powerful and highly selective alternative for the preparation of deuterated molecules. nih.gov This approach combines the versatility of chemical synthesis with the high selectivity of enzymatic transformations. While specific enzymatic deuteration of α-cubebene has not been extensively reported, the broader field of chemoenzymatic synthesis of sesquiterpenoids provides a conceptual framework. nih.gov
Enzymes such as cytochrome P450 monooxygenases are known to catalyze the regio- and stereospecific hydroxylation of terpene skeletons. A hypothetical chemoenzymatic route to this compound could involve the enzymatic hydroxylation of an α-cubebene precursor, followed by oxidation to a ketone. This enzymatically generated ketone could then be subjected to chemical deuteration as described in the previous section. Alternatively, certain oxidoreductases might be capable of directly catalyzing the exchange of protons with deuterium from a deuterated solvent at specific, activated positions within the α-cubebene scaffold or a suitable precursor. The development of such a chemoenzymatic process would be highly dependent on the discovery or engineering of an enzyme with the desired activity and substrate specificity for the cubebene framework.
Metal-Catalyzed Deuteration in α-Cubebene Synthesis
Transition metal-catalyzed reactions represent a versatile toolkit for the incorporation of deuterium into organic molecules. nih.gov Catalysts based on palladium, iridium, ruthenium, and rhodium are known to facilitate hydrogen-deuterium (H/D) exchange reactions on a variety of substrates, including those with complex structures.
For the synthesis of this compound, a metal-catalyzed deuteration could be applied at various stages of the total synthesis. For example, a precursor containing a double bond could be subjected to deuterium gas (D₂) in the presence of a suitable catalyst like palladium on carbon (Pd/C). This would result in the syn-addition of two deuterium atoms across the double bond. The specific deuteration pattern would depend on the position of the double bond in the precursor. Another approach involves the directed or non-directed C-H activation of the cubebene skeleton or an advanced intermediate, followed by quenching with a deuterium source like D₂O. The regioselectivity of such a process would be governed by the directing group (if any) and the intrinsic reactivity of the C-H bonds in the molecule.
| Catalyst System | Deuterium Source | Potential Application in this compound Synthesis |
| Pd/C | D₂ | Deuteration of an olefinic precursor to α-cubebene. |
| [Ir(cod)Cl]₂ | D₂O | C-H activation and deuteration of the cubebene skeleton. |
| Ru-based catalysts | D₂O | Selective H/D exchange at specific positions. |
Total Synthesis of Optically Active α-Cubebene and its Deuterated Stereoisomers
The total synthesis of α-cubebene has been accomplished by several research groups, providing a solid foundation for the preparation of its deuterated analogues. nih.govnih.gov A common strategy involves the construction of the characteristic tricyclic carbon skeleton through intramolecular cyclization reactions.
One efficient total synthesis of racemic α-cubebene and β-cubebene proceeds through the intramolecular cyclization of an olefinic diazoketone catalyzed by cupric sulfate. nih.gov This key step yields a mixture of (±)-β-cubebene norketone and (±)-1,6-epi-β-cubebene norketone. This ketone intermediate is an ideal candidate for deuterium labeling.
Proposed Synthesis of this compound:
Synthesis of the Ketone Precursor: Following the established route, the β-cubebene norketone is synthesized.
α-Deuteration: The ketone is then subjected to base-catalyzed deuteration. The ketone is refluxed in a solution of sodium deuteroxide (NaOD) in a mixture of dioxane and deuterium oxide (D₂O) to exchange the α-protons for deuterium atoms. The number of incorporated deuterium atoms (in this case, targeting d3) can be controlled by the reaction time and the number of exchangeable α-protons.
Wittig Reaction: The resulting deuterated ketone is then treated with a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) in a Wittig reaction. This converts the carbonyl group into an exocyclic double bond, yielding this compound.
The synthesis of optically active α-cubebene has also been achieved, often starting from chiral pool materials like (+)-citronellal. By adapting these enantioselective syntheses and incorporating a deuteration step on a suitable intermediate, the preparation of specific deuterated stereoisomers of α-cubebene becomes feasible.
Preparation of this compound for Research Applications Requiring Specific Deuteration Patterns
The primary motivation for synthesizing this compound is its utility in various research fields. The specific placement and number of deuterium atoms are crucial for the intended application.
For instance, deuterated sesquiterpenes are essential for biosynthetic studies. In one study, deuterated δ-cadinene was prepared from (-)-α-cubebene through an acid-catalyzed rearrangement in the presence of a deuterium source. This labeled compound was then used in feeding studies in cotton to investigate the biosynthesis of gossypol. A similar strategy could be employed to prepare specifically labeled this compound to probe its own biosynthesis or its role as a precursor to other natural products.
Furthermore, this compound is an ideal internal standard for quantitative analysis of α-cubebene in complex matrices, such as essential oils or biological samples, using techniques like gas chromatography-mass spectrometry (GC-MS). The mass difference between the deuterated standard and the natural analyte allows for accurate and precise quantification, correcting for variations in sample preparation and instrument response.
The metabolic fate of α-cubebene in biological systems can also be investigated using this compound. The deuterium label acts as a tracer, allowing researchers to follow the metabolic pathways and identify the resulting metabolites by mass spectrometry. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to probe the mechanisms of metabolic enzymes.
| Research Application | Required Deuteration Pattern | Rationale |
| Biosynthetic Studies | Specific, known locations | To trace the incorporation of the labeled precursor into other molecules. |
| Quantitative Analysis (Internal Standard) | Stable, with a significant mass shift (e.g., d3 or higher) | To differentiate from the unlabeled analyte in mass spectrometry. |
| Metabolic Studies | At sites of potential metabolism | To track metabolic transformations and elucidate pathways. |
Elucidation of Biosynthetic Pathways Utilizing α Cubebene D3 As a Tracer
Application of Stable Isotope-Labeled Precursors in Sesquiterpene Biosynthesis Research
The use of stable, non-radioactive isotopes like Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) is a cornerstone of modern biosynthetic research. nih.govxml-journal.net This technique, known as stable isotope labeling, allows scientists to introduce a "heavy" atom into a precursor molecule. nih.govnih.govresearchgate.net When this precursor is metabolized by an organism, the resulting products incorporate the isotope. Subsequent analysis, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, can detect the location and quantity of the incorporated isotope, providing a clear map of the metabolic route. nih.govsilantes.com In sesquiterpene biosynthesis, this method is invaluable for tracking the conversion of simple precursors into complex polycyclic structures like α-cubebene. nih.gov
The mevalonate (B85504) (MVA) pathway is a fundamental metabolic route for the biosynthesis of isoprenoid precursors in the cytosol of plants, animals, and fungi. nih.govresearchgate.netgenome.jp This pathway is primarily responsible for producing sesquiterpenes (C15) and triterpenes (C30). researchgate.netresearchgate.net The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid (MVA). nih.govresearchgate.net Through a series of phosphorylation and decarboxylation steps, MVA is converted into the universal five-carbon isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov
To trace the formation of α-cubebene via this pathway, a deuterated precursor such as [²H₃]-mevalonolactone can be supplied to the biological system. The organism's enzymes process this labeled MVA, leading to the formation of deuterated IPP and DMAPP. These units are then condensed to form deuterated farnesyl diphosphate (FPP-d₃), the direct C15 precursor to sesquiterpenes. The subsequent cyclization of FPP-d₃ by a specific sesquiterpene synthase yields α-Cubebene-d3. Analysis of the final product confirms that the MVA pathway was the operational route for its biosynthesis.
Table 1: Key Precursors in the Mevalonate (MVA) Pathway
| Precursor Name | Chemical Formula | Role in Pathway |
| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Starting molecule |
| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | C₂₇H₄₄N₇O₂₀P₃S | Intermediate formed from Acetyl-CoA |
| Mevalonic Acid (MVA) | C₆H₁₂O₄ | Key intermediate, product of HMG-CoA reduction |
| Isopentenyl Diphosphate (IPP) | C₅H₁₂O₇P₂ | C5 Isoprenoid building block |
| Dimethylallyl Diphosphate (DMAPP) | C₅H₁₂O₇P₂ | C5 Isoprenoid building block (isomer of IPP) |
| Farnesyl Diphosphate (FPP) | C₁₅H₂₈O₇P₂ | C15 precursor for sesquiterpenes |
While the MVA pathway operates in the cytosol, plants and many bacteria possess a second route for isoprenoid biosynthesis located in the plastids: the methylerythritol phosphate (B84403) (MEP) pathway, also known as the non-mevalonate pathway. nih.govias.ac.inresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.gov The MEP pathway is typically associated with the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids (C40). genome.jpnih.gov
However, metabolic cross-talk between the cytosol and plastids can occur, allowing for the exchange of isoprenoid intermediates. nih.gov Therefore, it is possible for some sesquiterpenes to be derived from precursors synthesized via the MEP pathway. To investigate this possibility for α-cubebene, a deuterated MEP pathway-specific precursor, such as 1-deoxy-D-[²H₃]-xylulose, can be administered. If this compound is subsequently detected, it provides strong evidence that the MEP pathway contributes, at least in part, to its formation. The absence of deuterium incorporation would suggest that α-cubebene biosynthesis relies exclusively on the MVA pathway in that organism. researchgate.net
Analysis of Deuterium Distribution and Fragmentation Patterns in Biosynthesized this compound
Once this compound has been biosynthesized and isolated, its structure is analyzed to determine the precise location of the deuterium atoms. The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The mass spectrum of unlabeled α-cubebene (C₁₅H₂₄) shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 204. The biosynthesized this compound will exhibit a molecular ion peak at m/z 207, confirming the incorporation of three deuterium atoms.
The true value of this analysis lies in studying the fragmentation pattern. copernicus.orgresearchgate.net In the mass spectrometer, molecules break apart in a predictable manner, creating a unique fingerprint of fragment ions. researchgate.net By comparing the fragmentation pattern of this compound to that of its unlabeled counterpart, researchers can deduce the location of the deuterium labels. nih.gov For example, if a known fragment results from the loss of a methyl group (CH₃, mass of 15), and in the labeled compound this fragment is instead formed by the loss of a deuterated methyl group (CD₃, mass of 18), it pinpoints the location of the label. If a fragment ion in the labeled spectrum shows the same m/z value as in the unlabeled spectrum, it indicates that the deuterium atoms were located on the part of the molecule that was lost during that specific fragmentation event. nih.gov
Table 2: Hypothetical Mass Spectrometry Fragmentation Analysis of α-Cubebene vs. This compound
This table illustrates how deuterium labeling affects the mass of fragment ions, assuming the label is on the isopropyl group.
| Fragmentation Event | Unlabeled α-Cubebene (m/z) | Labeled this compound (m/z) | Interpretation |
| Molecular Ion [M]⁺ | 204 | 207 | Confirms incorporation of 3 deuterium atoms. |
| Loss of Methyl Group [M-CH₃]⁺ | 189 | 192 | The deuterium is not solely on a single lost methyl group. |
| Loss of Isopropyl Group [M-C₃H₇]⁺ | 161 | 161 | The three deuterium atoms are located on the lost isopropyl group. |
| Base Peak (e.g., a C₉H₁₃⁺ fragment) | 121 | 121 | This fragment does not contain the original isopropyl group. |
Characterization of Sesquiterpene Synthases (STPSs) and Related Enzymes with Deuterated Substrates
Beyond tracing metabolic pathways, deuterated substrates are instrumental in characterizing the enzymes that catalyze these reactions, particularly sesquiterpene synthases (STPSs). acs.orgresearchgate.net These enzymes convert the linear precursor, farnesyl diphosphate (FPP), into a vast array of cyclic sesquiterpene structures through highly complex reaction mechanisms. bioinformatics.nlnih.gov Using a substrate like FPP-d3 allows for a detailed investigation of these enzymatic processes.
The synthesis of α-cubebene from FPP is not a simple, direct cyclization. It involves the ionization of FPP to generate a farnesyl cation, followed by a series of cyclizations and intramolecular rearrangements known as a carbocation cascade. acs.orgnih.gov This cascade involves highly reactive and transient carbocation intermediates that are stabilized within the enzyme's active site. The final structure is achieved through a sequence of events, including 1,2- and 1,3-hydride shifts, proton transfers, and ring closures. rsc.orgnih.gov
By synthesizing FPP with deuterium labels at specific, known positions, researchers can probe these intricate rearrangements. For instance, if a deuterium atom is placed at C-1 of FPP, and in the final α-cubebene product it is found at a different carbon, this provides direct evidence of a specific hydride shift during the carbocation cascade. acs.org This "deuterium-scanning" method allows for the step-by-step reconstruction of the reaction mechanism, revealing the precise sequence of bond formations and migrations that the enzyme orchestrates to form the unique cubebene (B12290509) scaffold.
Enzyme-catalyzed reactions are exquisitely stereospecific, meaning they control the three-dimensional arrangement of atoms in the product. rsc.org Terpene synthases are masters of stereochemical control, guiding the folding of the flexible FPP substrate and dictating the outcome of each step in the cyclization cascade. Isotopic labeling is a key technique for unraveling the stereochemical course of these reactions. rsc.org
By using stereospecifically deuterated precursors, where the deuterium atom replaces a specific hydrogen in a known 3D orientation (pro-R or pro-S), one can determine the stereochemistry of the enzymatic steps. For example, if a reaction involves the removal of a proton, using a stereospecifically deuterated substrate will show whether the enzyme removes the pro-R hydrogen or the pro-S hydrogen. Analysis of the final this compound product via methods like NMR spectroscopy can determine the final stereochemical position of the deuterium label, providing definitive insight into the enzyme's mechanism and its control over the reaction's stereochemical outcome. rsc.org
Mechanistic Organic Chemistry Probes Employing α Cubebene D3
Investigation of Complex Skeletal Rearrangements with Deuterium (B1214612) Labeling
The strained carbocyclic framework of α-cubebene makes it prone to a variety of skeletal rearrangements, particularly under thermal or catalytic conditions. Deuterium labeling is a powerful tool to trace the fate of specific carbon-hydrogen bonds during these transformations, providing unambiguous evidence for proposed mechanistic pathways.
Vinylcyclopropane (B126155) to Cyclopentene (B43876) Rearrangements in Cubebane Systems
The vinylcyclopropane to cyclopentene rearrangement is a well-documented thermal or transition-metal-catalyzed process that involves the conversion of a vinyl-substituted cyclopropane (B1198618) ring into a cyclopentene ring. nih.govwikipedia.org In the context of the cubebane skeleton, this rearrangement can lead to various isomeric products. The mechanism of this rearrangement can be either a concerted pericyclic process or a stepwise process involving a diradical intermediate. wikipedia.org
The use of α-Cubebene-d3, with deuterium atoms strategically placed on the methyl group of the isopropenyl moiety, allows for the differentiation between these mechanistic possibilities. By analyzing the position of the deuterium atoms in the rearranged cyclopentene products, chemists can map the connectivity changes that have occurred. For instance, if the rearrangement proceeds through a concerted researchgate.netwikipedia.org-sigmatropic shift, the deuterium atoms would be expected to reside at a specific position in the product. Conversely, a diradical mechanism might lead to scrambling of the deuterium label due to competing radical pathways.
Table 1: Hypothetical Deuterium Distribution in Vinylcyclopropane-Cyclopentene Rearrangement of this compound
| Mechanistic Pathway | Predicted Position of Deuterium Label in Product |
| Concerted researchgate.netwikipedia.org-Sigmatropic Shift | Specific and predictable location on the newly formed cyclopentene ring. |
| Diradical Intermediate | Potential for scrambling of the deuterium label across multiple positions. |
Sigmatropic Shifts and Intramolecular Cyclizations in Deuterated Sesquiterpene Analogues
Beyond the classic vinylcyclopropane-cyclopentene rearrangement, the cubebane framework can undergo other pericyclic reactions, such as sigmatropic shifts and intramolecular cyclizations. wikipedia.org A researchgate.netpitt.edu-hydride shift, for example, is a common rearrangement in sesquiterpenes. libretexts.org The use of this compound can help to identify the occurrence and stereochemistry of such shifts. If a deuterium atom from the labeled methyl group migrates to another position in the carbon skeleton, it provides direct evidence for a sigmatropic hydride (or deuteride) shift.
Furthermore, intramolecular cyclizations can be initiated by the activation of the double bond or the cyclopropane ring. The position of the deuterium label in the resulting polycyclic products can reveal the initial site of bond formation and the subsequent cascade of cyclization steps. These studies are crucial for understanding the biosynthesis of related sesquiterpenes and for the development of new synthetic methodologies.
Catalytic Reaction Mechanism Studies with Deuterated α-Cubebene Precursors
Transition metal catalysis has emerged as a powerful tool for effecting transformations that are difficult to achieve under thermal conditions. Deuterated substrates like this compound are invaluable in elucidating the mechanisms of these catalytic reactions, particularly in identifying the rate-determining step and the nature of key intermediates.
Gold- and Platinum-Catalyzed Cycloisomerization Pathways and Stereocontrol
Gold and platinum catalysts are known to activate alkynes and alkenes, promoting a variety of cycloisomerization reactions. wikipedia.orgpitt.edu In the case of substrates containing a vinylcyclopropane moiety like α-cubebene, these catalysts can induce skeletal rearrangements to afford complex polycyclic structures. The mechanism of these reactions often involves the formation of metal-carbene or metal-vinylidene intermediates.
By employing this compound, researchers can probe the involvement of specific C-H bonds in the catalytic cycle. For example, if a C-D bond is broken during the formation of a key intermediate, a kinetic isotope effect (KIE) may be observed. The stereochemical outcome of the reaction can also be influenced by the presence of the deuterium label, providing insights into the geometry of the transition states and the factors that control stereoselectivity.
Isotope Effects in Transition Metal-Mediated Transformations
The measurement of kinetic isotope effects (KIEs) is a cornerstone of mechanistic investigation. wikipedia.orglibretexts.orgnih.gov A primary KIE (kH/kD > 1) is observed when a C-H(D) bond is broken in the rate-determining step of a reaction. wikipedia.org A secondary KIE can be observed when the hybridization of the carbon atom bearing the isotope changes during the reaction. wikipedia.org
In the context of transition metal-mediated transformations of this compound, the observation of a significant primary KIE would provide strong evidence for a C-H activation step being rate-limiting. The magnitude of the KIE can also provide information about the linearity of the transition state for the C-H bond cleavage. The absence of a KIE, on the other hand, would suggest that C-H bond breaking occurs in a fast step after the rate-determining step.
Table 2: Illustrative Kinetic Isotope Effects (KIE) in a Hypothetical Metal-Catalyzed Reaction of this compound
| Observed KIE (kH/kD) | Mechanistic Implication |
| ~1 | C-D bond is not broken in the rate-determining step. |
| 1.5 - 2.5 | Secondary KIE; change in hybridization at the labeled carbon in the transition state. |
| > 2.5 | Primary KIE; C-D bond is broken in the rate-determining step. |
Diels-Alder Reactions and Other Cycloaddition Studies with this compound Analogues
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. researchgate.netwikipedia.org The isopropenyl group of α-cubebene can, in principle, act as a diene in a Diels-Alder reaction, although the inherent strain and geometry of the system can influence its reactivity. Under thermal or microwave-assisted conditions, α-cubebene has been shown to undergo Diels-Alder reactions with dienophiles like maleic anhydride. researchgate.net These reactions are often accompanied by rearrangements of the cubebene (B12290509) skeleton. researchgate.net
The use of this compound in these studies would be highly informative. By tracking the position of the deuterium atoms in both the Diels-Alder adduct and any rearrangement byproducts, the interplay between the cycloaddition pathway and competing skeletal rearrangements can be dissected. For example, if the deuterium label appears in an unexpected position in the adduct, it might indicate that a rearrangement precedes or follows the cycloaddition step. This level of mechanistic detail is crucial for optimizing reaction conditions to favor the desired product and for understanding the fundamental reactivity of strained polycyclic systems.
Advanced Spectroscopic and Chromatographic Characterization of α Cubebene D3
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS) for Isotope Profiling
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) is a powerful technique for the analysis of complex volatile and semi-volatile samples. beilstein-journals.orgscience.gov This method offers significantly enhanced resolution and peak capacity compared to traditional one-dimensional GC-MS, making it ideal for the isotopic profiling of deuterated compounds like α-cubebene-d3 within intricate matrices such as grape extracts. beilstein-journals.orgresearchgate.net
In GC×GC, analytes are subjected to two distinct columns with different separation mechanisms. beilstein-journals.org This orthogonal separation allows for the resolution of co-eluting compounds that would otherwise overlap in a single-column system. science.gov When analyzing samples containing both native α-cubebene and its deuterated isotopologues, GC×GC-TOF-MS can effectively separate these compounds. Due to the inverse isotope effect, deuterated compounds often elute slightly earlier than their unlabeled analogs. uni-bonn.de
Studies on sesquiterpene hydrocarbons in grape berry exocarp have successfully utilized GC×GC-TOF-MS to separate and identify various isotopologues of α-cubebene, including d0 (genuine), d4, d6, and d8, after in vivo labeling experiments. beilstein-journals.orguni-bonn.de The high resolving power of GC×GC allows for the clear visualization of these isotopologues as distinct peaks (blobs) in a two-dimensional chromatogram, which is essential for accurate identification and subsequent quantitative analysis. uni-bonn.deresearchgate.net
High-Resolution Mass Spectrometry for Precise Isotope Ratio Determination in Deuterated α-Cubebene
High-resolution mass spectrometry (HRMS) is indispensable for the precise determination of isotope ratios in deuterated compounds. Unlike nominal mass instruments, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with high accuracy, enabling the differentiation of ions with very similar masses. osti.govthermofisher.com This capability is crucial for resolving isobaric interferences—where different ions have the same nominal mass but different exact masses—which can otherwise lead to inaccurate isotope ratio measurements. thermofisher.com
For this compound, HRMS allows for the clear separation of the molecular ion of the deuterated species from any potential interfering ions. The precise mass measurements provided by HRMS enable the calculation of accurate isotope ratios by comparing the abundance of the deuterated and non-deuterated molecular ions. osti.gov This is critical for applications like stable isotope dilution analysis (SIDA), where the accuracy of the quantification depends on the precise measurement of the ratio between the analyte and the isotopically labeled internal standard.
The use of ultra-high resolution mass spectrometers can further enhance the accuracy of isotope ratio measurements by providing resolving powers exceeding 18,000, which helps to eliminate virtually all isobaric interferences. thermofisher.comthermofisher.com
Fragmentation Pathway Analysis of Deuterated α-Cubebene Analogues by Electron Ionization Mass Spectrometry
Electron ionization (EI) mass spectrometry is a widely used technique that provides detailed structural information through the analysis of fragmentation patterns. numberanalytics.com When a molecule is ionized by a high-energy electron beam, it forms a radical cation that subsequently fragments in a predictable manner, yielding a unique mass spectrum that serves as a molecular fingerprint. libretexts.org
By comparing the mass spectra of unlabeled α-cubebene and its deuterated analogue, this compound, researchers can elucidate the fragmentation pathways of the molecule. researchgate.net The mass shifts of specific fragment ions in the deuterated spectrum reveal which fragments retain the deuterium (B1214612) labels. This information is invaluable for confirming the structure of the molecule and understanding the mechanisms of fragmentation.
For instance, in studies involving in-vivo labeling of sesquiterpenes in grapes, the mass spectra of genuine (d0) and deuterium-labeled (d6 and d8) α-cubebene were compared. researchgate.net The observed mass shifts in the fragment ions helped to confirm the proposed biosynthetic pathways and the position of the deuterium labels on the cubebene (B12290509) skeleton. beilstein-journals.orgresearchgate.net This type of analysis is crucial for verifying the identity and isotopic purity of synthesized or biologically produced deuterated standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Deuterium Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of molecules, including the determination of stereochemistry and the precise location of isotopic labels. researchgate.net For this compound, NMR is essential for confirming that the deuterium atoms are in the correct positions within the molecule.
¹H and ¹³C NMR Investigations of Deuterium Effects on Chemical Shifts
The substitution of hydrogen with deuterium induces small but measurable changes in the chemical shifts of nearby nuclei in both ¹H and ¹³C NMR spectra. researchgate.net These deuterium isotope effects (DIEs) can be used to assign signals and confirm the site of deuteration. nih.gov
In ¹H NMR, the signal for the proton at the deuterated position will be absent, and adjacent proton signals may show simplified splitting patterns. In ¹³C NMR, the carbon directly bonded to deuterium will typically exhibit a multiplet due to ¹³C-²H coupling and will be shifted upfield. Carbons that are two or more bonds away from the deuterium atom will also experience smaller upfield shifts. researchgate.netnih.gov By analyzing these shifts, the exact location of the deuterium atoms in the this compound molecule can be unequivocally determined. The magnitude of the DIE can also provide information about molecular structure and conformation. nih.gov
Advanced 2D NMR Techniques (e.g., NOESY) for Deuterium Labeling Pattern Elucidation
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the three-dimensional structure of molecules and, by extension, the spatial relationship of deuterium labels. researchgate.net NOESY experiments detect through-space interactions between protons that are close to each other, providing information about the molecule's conformation. researchgate.net
In the context of this compound, NOESY can be used to confirm the stereochemical orientation of the deuterium atoms. For example, a NOESY experiment could show a correlation between a methyl group and a nearby proton, but the absence of this correlation in the deuterated analogue would indicate that the deuterium has replaced that specific proton. This allows for the unambiguous assignment of the deuterium labeling pattern, which is crucial for ensuring the quality and reliability of the isotopic standard. researchgate.net Such detailed structural information is vital for studies that rely on the precise stereochemistry of the internal standard.
Application of Stable Isotope Dilution Analysis (SIDA) for Quantitative Research on Sesquiterpenes
Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise quantitative technique that utilizes isotopically labeled internal standards. researchgate.netnih.gov The use of a deuterated standard like this compound is particularly advantageous because its chemical and physical properties are nearly identical to the native analyte, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic analysis. copernicus.orgsigmaaldrich.com
In the quantitative analysis of sesquiterpenes in complex matrices like grape juice or beer, a known amount of this compound is added to the sample at the beginning of the analytical procedure. researchgate.netnih.gov Any losses of the analyte during sample workup will be mirrored by proportional losses of the internal standard. epa.gov By measuring the ratio of the mass spectrometric response of the native analyte to the deuterated standard, an accurate quantification can be achieved, compensating for matrix effects and variations in recovery. nih.gov
This method has been successfully applied to quantify a range of sesquiterpenes in various food and beverage products, providing reliable data on their concentrations even at low levels. researchgate.netresearchgate.netresearchgate.net The development of SIDA methods using synthesized deuterated standards has been a significant advancement in the field of flavor chemistry, enabling for the first time the accurate quantification of multiple sesquiterpenes in a single analysis. researchgate.net
Computational and Theoretical Studies on α Cubebene D3 Systems
Quantum Chemical Calculations (Density Functional Theory - DFT) for Deuterated α-Cubebene
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a deuterated compound like α-Cubebene-d3, DFT could provide significant insights into how isotopic substitution affects its behavior. However, a thorough search of scientific databases and literature yields no specific studies that have performed DFT calculations on this compound.
Elucidation of Electronic Structure and Molecular Orbital Properties (HOMO-LUMO analysis)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. While DFT is the standard method for such analyses, no published data exists for the HOMO-LUMO energies or the HOMO-LUMO gap of this compound. Theoretical calculations on similar non-deuterated sesquiterpenes have been performed, but these cannot be directly extrapolated to the deuterated analogue due to the subtle but significant effects of isotopic substitution on molecular vibrations and electronic distribution.
Reaction Mechanism Modeling and Transition State Characterization with Deuterium (B1214612) Tracers
The use of deuterium as a tracer is a common technique to elucidate reaction mechanisms and characterize transition states. Computational modeling using DFT can simulate these reactions and provide detailed energetic profiles. Nevertheless, there are no available studies that have specifically modeled reaction mechanisms involving this compound or characterized its transition states using this approach.
Molecular Dynamics Simulations for Conformational Landscape Analysis of Deuterated Analogues
Molecular dynamics (MD) simulations are employed to explore the conformational landscape of molecules over time, providing insights into their flexibility and preferred shapes. Such studies on this compound would be valuable for understanding how deuteration influences its three-dimensional structure and dynamics. Currently, no MD simulation studies specifically focused on this compound have been reported in the scientific literature. While MD simulations are a common tool for studying biomolecules and other natural products, this particular deuterated sesquiterpene has not been the subject of such investigations.
Prediction of Spectroscopic Parameters and Isotope Effects for this compound (e.g., Mass Fragmentation, NMR Shifts)
Computational methods are frequently used to predict spectroscopic parameters, which can be invaluable for identifying and characterizing new compounds. For this compound, predicting its mass fragmentation pattern and Nuclear Magnetic Resonance (NMR) shifts would be of significant interest. The kinetic isotope effect, resulting from the mass difference between hydrogen and deuterium, is expected to alter the mass spectral fragmentation pathways and cause small but measurable changes in NMR chemical shifts. However, no specific computational predictions or experimental data for the mass fragmentation or NMR shifts of this compound are available in the public domain.
Emerging Research Applications and Future Perspectives for α Cubebene D3
Role in Advanced Metabolomics for Pathway Interrogation and Metabolite Identification
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, benefits significantly from the use of stable isotope tracers. nih.gov α-Cubebene-d3, as a deuterated analog of a naturally occurring plant secondary metabolite, is an ideal probe for dissecting the intricate web of metabolic pathways. nih.gov The use of stable isotope tracing provides unparalleled insights into the metabolic wiring of cells, offering a dynamic view of cellular processes that is not achievable through analysis of non-labeled compounds alone. nih.govmssm.edu
Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov While fluxes are not directly measurable, they can be inferred by introducing a stable isotope-labeled substrate, such as this compound or its deuterated precursors, into a system and tracking the distribution of the isotope label through the metabolic network. nih.govresearchgate.net
The fundamental principle of MFA is that the isotopic labeling pattern of any given metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov By measuring the mass isotopomer distributions in downstream products using techniques like mass spectrometry, researchers can work backward to calculate the relative contributions of different pathways to the production of that metabolite. nih.gov Deuterium (B1214612) metabolic imaging (DMI) is an emerging technique that allows for the non-invasive, real-time tracing of deuterated substrate fluxes through metabolic cycles like the TCA cycle in vivo. nih.govnih.govmeduniwien.ac.at
In the context of terpene biosynthesis, introducing a deuterated precursor allows scientists to follow the label as it is incorporated into various downstream sesquiterpenes. This enables the quantification of flux through specific branches of the terpene synthesis pathway, revealing how an organism allocates resources under different conditions and identifying potential bottlenecks or regulatory control points. mit.edu This approach is critical for understanding how cancer cells, for example, rewire their metabolic pathways to support rapid proliferation. mit.edu
Table 1: Key Concepts in Metabolic Flux Analysis (MFA)
| Concept | Description | Relevance of this compound |
| Isotopic Tracer | A molecule where one or more atoms have been replaced by a heavy isotope (e.g., ²H, ¹³C). | Precursors to this compound can be used to trace the flow of atoms through the sesquiterpene biosynthetic pathway. |
| Mass Isotopomer | Molecules that are identical in composition but differ in the number and location of isotopic labels. | Mass spectrometry can distinguish between unlabeled α-cubebene and various deuterated isotopologues (e.g., d1, d2, d3). |
| Metabolic Flux | The rate of conversion of metabolites through a specific enzymatic reaction or pathway. | By analyzing the distribution of deuterium in α-cubebene and related compounds, the rates of their formation can be quantified. nih.gov |
| Isotopic Steady State | A condition where the isotopic enrichment of intracellular metabolites becomes constant over time. | Achieving this state allows for the most accurate flux calculations in many MFA models. nih.gov |
The structural diversity and complexity of natural products, particularly sesquiterpenes, often make their definitive identification in complex biological mixtures challenging. Deuterium labeling provides a robust solution to this problem. By feeding an organism a deuterated precursor, researchers can specifically tag the metabolites synthesized via a particular pathway.
A clear example of this is the study of sesquiterpene hydrocarbon biosynthesis in grape berries. Researchers administered deuterium-labeled precursors, such as d3-mevalonolactone, to grape exocarp (the outer skin). researchgate.net Using comprehensive two-dimensional gas chromatography–mass spectrometry (GC×GC–MS), they could then search for the resulting labeled sesquiterpenes. The mass spectra of the biosynthesized compounds showed a distinct mass shift corresponding to the incorporated deuterium atoms, allowing for the unambiguous identification of α-cubebene as a grape-derived secondary metabolite. researchgate.net This method is powerful because it distinguishes de novo synthesized compounds within the organism from those that may be present as environmental contaminants, providing clear evidence of the compound's origin. researchgate.netnih.gov
Utilization as Internal Standards and Tracers in Environmental and Food Science Research
In analytical chemistry, particularly for environmental and food analysis, accurate quantification of target compounds is essential. Deuterated molecules like this compound are ideal internal standards for quantification using mass spectrometry-based methods such as GC-MS. nist.gov Because a deuterated standard is nearly identical chemically and physically to its non-labeled counterpart, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer.
However, its increased mass allows the instrument to distinguish it from the naturally occurring analyte. By adding a known amount of this compound to a sample (e.g., a plant essential oil, a fruit extract, or a soil sample) before processing, any loss of the target analyte during extraction or analysis can be corrected for by monitoring the recovery of the deuterated standard. This ensures a highly accurate and precise quantification of the native α-cubebene present in the sample. Given that α-cubebene is a volatile component in many plants, including citrus fruits and herbs, this application is crucial for authenticity control, flavor profiling, and environmental monitoring. nih.govnist.gov
Investigation of Ligand-Target Interactions in Biological Systems (e.g., Molecular Docking Studies with Enzymes)
While direct molecular docking studies on this compound are not yet widely published, research on its isomers provides a strong rationale for its use in investigating ligand-target interactions. For instance, its isomer, α-iso-cubebene, has been shown to exhibit significant neuroprotective and anti-sepsis activities. nih.govnih.gov These biological effects are mediated by the molecule's interaction with specific proteins and signaling pathways, such as the CREB/Nrf2 pathway and cytokine receptors. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, like α-cubebene) to a second (a receptor, typically a protein or enzyme). nih.govnih.gov This method is instrumental in structure-based drug design and in elucidating the mechanisms of action for bioactive compounds. nih.gov
Table 2: Hypothetical Molecular Docking Workflow for α-Cubebene
| Step | Description | Tools/Methods |
| 1. Receptor Preparation | Obtain the 3D structure of a target enzyme (e.g., from the Protein Data Bank) and prepare it by adding hydrogens and assigning charges. | AutoDockTools, Schrödinger Suite |
| 2. Ligand Preparation | Generate the 3D structure of α-cubebene and optimize its geometry. | ChemDraw, Avogadro |
| 3. Docking Simulation | Place the ligand in the active site of the receptor and allow a scoring function to calculate the most stable binding poses and energies. | AutoDock, Glide, MOE |
| 4. Analysis | Visualize the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) between α-cubebene and the enzyme's amino acid residues. | PyMOL, Discovery Studio |
Future research could use molecular docking to screen α-cubebene against the protein targets identified for α-iso-cubebene or other enzymes involved in inflammation and neuronal signaling. The use of this compound in subsequent experimental validation could help to confirm these interactions and study the kinetic isotope effects of the binding, providing deeper mechanistic insights.
Innovations in Isotopic Labeling Technologies for Complex Natural Products Research
The study of complex natural products like sesquiterpenes is continually being advanced by innovations in isotopic labeling. Historically, researchers relied on in-vivo feeding experiments with labeled precursors. researchgate.net While effective, this approach has been enhanced by modern techniques that offer greater precision and mechanistic detail. nih.govnih.gov
A significant advancement is the combination of isotopic labeling with recombinant enzymes. Scientists can now clone the genes for specific terpene synthases, express and purify the enzymes, and then incubate them in vitro with labeled substrates. nih.gov This allows for the study of a single, defined biochemical reaction, eliminating the complexities of a whole-cell metabolic network and providing unambiguous evidence for the function of a specific enzyme. researchgate.net
Furthermore, the integration of isotopic labeling data with computational chemistry (like DFT calculations) and gene sequencing is creating a powerful, multi-faceted approach to biosynthetic research. researchgate.net This synergy allows researchers not only to trace the path of atoms through a reaction but also to model the energetic feasibility of proposed reaction mechanisms and link them directly to the genes responsible. These combined strategies represent the future of natural product biosynthesis research, where this compound and other labeled compounds will remain indispensable tools. nih.gov
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing α-Cubebene-d3 with high isotopic purity?
- Answer : Synthesis requires deuterium labeling at specific positions, typically via catalytic hydrogen-deuterium exchange or deuterated precursor incorporation. Key steps include:
- Reaction optimization : Adjusting temperature, solvent polarity, and catalyst ratios to minimize side reactions .
- Isotopic purity validation : Use -NMR (deuterium NMR) and mass spectrometry (HRMS) to confirm ≥98% deuterium incorporation .
- Stability testing : Monitor deuterium retention under varying pH and thermal conditions using accelerated stability protocols .
Q. How can researchers differentiate this compound from its non-deuterated analog in spectroscopic analysis?
- Answer : Focus on spectral shifts and fragmentation patterns:
- IR spectroscopy : C-D bonds show absorption at ~2100–2200 cm, distinct from C-H (~2800–3000 cm) .
- Mass spectrometry : Look for a +3 Da shift in molecular ion peaks and deuterium-specific fragmentation (e.g., loss of DO in collision-induced dissociation) .
- Nuclear Overhauser Effect (NOE) : Deuterated positions exhibit reduced NOE signals in -NMR .
Q. What experimental designs are optimal for assessing this compound’s stability in biological matrices?
- Answer : Use a matrix-specific stability protocol:
- Sample preparation : Spike this compound into plasma, liver microsomes, or simulated gastric fluid.
- Time-course analysis : Quantify degradation via LC-MS/MS at 0, 6, 12, and 24 hours, reporting % remaining with 95% confidence intervals .
- Controls : Include non-deuterated α-Cubebene and deuterated internal standards to distinguish degradation from matrix effects .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s metabolic pathways in in vitro vs. in vivo models?
- Answer : Apply triangulation methods:
- Comparative metabolomics : Use UPLC-QTOF-MS to profile metabolites in liver microsomes (in vitro) and plasma (in vivo). Identify discrepancies using PCA and hierarchical clustering .
- Enzyme kinetics : Compare CYP450 isoform activity (e.g., CYP3A4, CYP2D6) across models via Michaelis-Menten parameters (, ) .
- Species-specific factors : Test humanized liver mouse models to isolate interspecies metabolic differences .
Q. What frameworks are effective for designing studies on this compound’s interaction with lipid membranes?
- Answer : Use a PICO (Population, Intervention, Comparison, Outcome) framework:
- Population : Synthetic lipid bilayers (e.g., DPPC, POPG).
- Intervention : this compound concentration gradients (0.1–100 µM).
- Comparison : Non-deuterated α-Cubebene and cholesterol as controls.
- Outcome : Membrane fluidity changes measured via fluorescence anisotropy (DPH probe) and molecular dynamics simulations (NAMD/GROMACS) .
Q. How can researchers address reproducibility challenges in this compound’s reported anti-inflammatory activity?
- Answer : Implement open-science practices:
- Protocol standardization : Publish detailed methods (e.g., LPS-induced RAW264.7 cell assays) with exact cytokine measurement conditions (ELISA vs. multiplex assays) .
- Data transparency : Share raw flow cytometry files (FCS format) and statistical code (R/Python) in repositories like Zenodo .
- Multi-lab validation : Collaborate with independent labs using blinded samples to confirm IC values and dose-response curves .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
